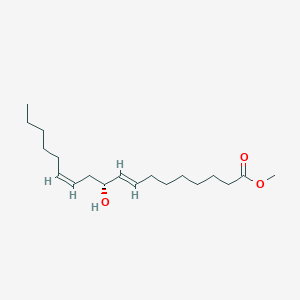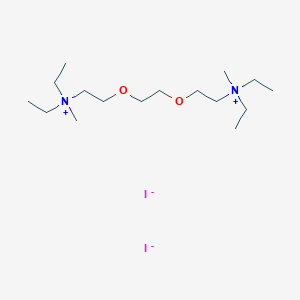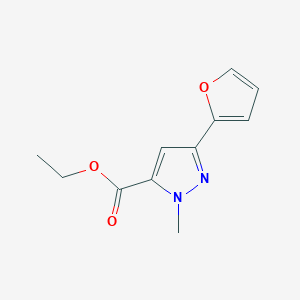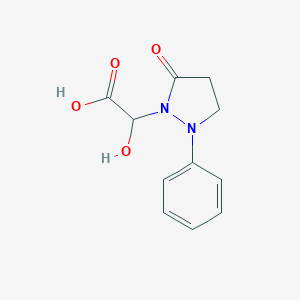
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OPAA is a pyrazolidinone derivative that was first synthesized in the 1960s. Since then, it has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and analytical chemistry. OPAA is a white crystalline powder that is soluble in water and has a molecular weight of 286.3 g/mol.
Wirkmechanismus
The mechanism of action of OPAA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, OPAA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemische Und Physiologische Effekte
OPAA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OPAA in lab experiments is its ability to selectively bind to proteins and other biomolecules. This makes it a useful tool for studying protein-ligand interactions and for drug delivery applications.
However, there are also some limitations to using OPAA in lab experiments. One limitation is its limited solubility in organic solvents, which can make it difficult to work with in certain applications. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on OPAA. One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a chiral selector in chromatography. Additionally, more research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
In conclusion, OPAA is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about OPAA, it remains a promising compound for future research.
Synthesemethoden
OPAA can be synthesized by reacting 2-phenyl-5-oxo-1-pyrrolidineacetic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in ethanol for several hours and yields OPAA as a white solid.
Wissenschaftliche Forschungsanwendungen
OPAA has been widely used in scientific research due to its potential applications in various fields. In pharmacology, OPAA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules.
In biochemistry, OPAA has been used as a reagent for the determination of amino acids and peptides. It has also been studied for its potential as a chiral selector in chromatography.
In analytical chemistry, OPAA has been used as a derivatizing agent for the determination of various compounds, including amino acids, peptides, and carbohydrates.
Eigenschaften
CAS-Nummer |
100944-16-9 |
|---|---|
Produktname |
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c14-9-6-7-12(8-4-2-1-3-5-8)13(9)10(15)11(16)17/h1-5,10,15H,6-7H2,(H,16,17) |
InChI-Schlüssel |
WHNWLBWSDQXKSP-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
Synonyme |
1-Pyrazolidineacetic acid, -alpha--hydroxy-5-oxo-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





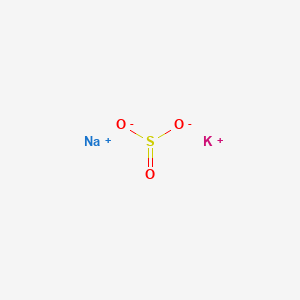
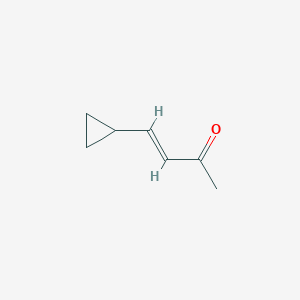
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
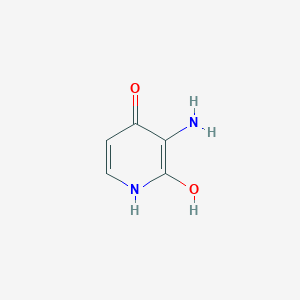

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
